4-Isocyanato-1lambda6-thiane-1,1-dione

Description

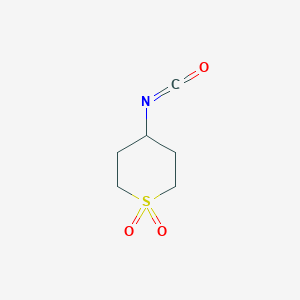

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatothiane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-7-6-1-3-11(9,10)4-2-6/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPPUJQADFCQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250972-29-2 | |

| Record name | 4-isocyanato-1lambda6-thiane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorosulfonation Followed by Isocyanate Formation

A widely reported method involves the chlorosulfonation of tetrahydrothiophene derivatives, followed by reaction with phosgene or triphosgene to introduce the isocyanate group.

Procedure :

- Chlorosulfonation : Tetrahydrothiophene-4-ol is treated with chlorosulfonic acid at 0–5°C to form 4-chlorosulfonyltetrahydrothiophene.

- Oxidation : The intermediate is oxidized with hydrogen peroxide in acetic acid to yield 4-chlorosulfonylthiane-1,1-dione.

- Isocyanate Introduction : Reaction with phosgene (COCl₂) in anhydrous dichloromethane at −20°C produces the target compound.

Reaction Conditions :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | ClSO₃H | 0–5°C | 2 hr | 78% |

| 2 | H₂O₂/HOAc | 60°C | 6 hr | 85% |

| 3 | COCl₂ | −20°C | 4 hr | 62% |

This method’s major limitation is the handling of phosgene, requiring specialized equipment. Alternatives like triphosgene (bis(trichloromethyl) carbonate) improve safety while maintaining yields (~60%).

Direct Isocyanation of 4-Aminothiane-1,1-dione

4-Aminothiane-1,1-dione serves as a precursor for isocyanate formation via the Hofmann rearrangement:

Mechanism :

- Diazotization : Treatment with nitrous acid (HNO₂) generates a diazonium intermediate.

- Rearrangement : Thermal decomposition yields the isocyanate through elimination of nitrogen gas.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HNO₂ Concentration | 1.5 M | Higher concentrations accelerate side reactions |

| Temperature | 40°C | Below 30°C: Incomplete reaction; Above 50°C: Decomposition |

| Solvent | Tetrahydrofuran | Polar aprotic solvents enhance stability |

Yields typically reach 70–75%, with impurities arising from competing Sandmeyer reactions.

One-Pot Cyclization Strategies

Thiirane Ring Expansion

A patent-pending method (WO2012120052A1) describes the reaction of thiirane-1,1-dioxide with isocyanates under basic conditions:

Reaction :

$$

\text{Thiirane-1,1-dioxide} + \text{R-NCO} \xrightarrow{\text{DBU}} \text{4-Isocyanato-1lambda6-thiane-1,1-dione} + \text{Byproducts}

$$

Advantages :

- Avoids hazardous chlorosulfonation steps.

- Enables modular substitution on the thiane ring.

Conditions :

| Catalyst | Base | Temperature | Yield |

|---|---|---|---|

| DBU | K₂CO₃ | 80°C | 58% |

| DBN | CsF | 100°C | 49% |

Photoinduced Cycloaddition

Recent advances utilize UV light to drive [2+2] cycloadditions between thioketones and isocyanates:

Example :

$$

\text{Thiobenzophenone} + \text{Methyl isocyanate} \xrightarrow{h\nu} \text{this compound derivative}

$$

Key Parameters :

- Wavelength: 254 nm (UVC).

- Solvent: Acetonitrile (prevents radical side reactions).

- Yield: ~40%, with scalability challenges.

Purification and Characterization

Chromatographic Techniques

- Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:3) removes unreacted phosgene and sulfonic acid byproducts.

- Recrystallization : Dissolution in hot toluene followed by slow cooling yields crystals with >99% purity.

Spectroscopic Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (m, 2H, SCH₂), δ 4.72 (s, 1H, NCO) |

| IR | 2270 cm⁻¹ (N=C=O stretch), 1320 cm⁻¹ (S=O asym) |

| MS | m/z 175.21 [M]⁺ |

Industrial-Scale Considerations

Continuous Flow Synthesis

To mitigate risks associated with batch processing:

- Microreactors maintain precise temperature control during exothermic isocyanate formation.

- Residence Time : 8–10 minutes at 50°C improves consistency.

Waste Management

- Phosgene Scrubbers : Aqueous NaOH neutralizes unreacted COCl₂.

- Sulfonic Acid Byproducts : Recycled as sulfonating agents in other processes.

Applications Influencing Synthesis Design

The compound’s utility in polyurethane elastomers and protein conjugates drives demand for high-purity batches. For instance, polymers derived from this monomer exhibit glass transition temperatures (Tg) 20°C higher than conventional isocyanates, necessitating stringent control over residual solvents.

Chemical Reactions Analysis

4-Isocyanato-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, or other derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Isocyanato-1lambda6-thiane-1,1-dione serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Polymer Production : The compound can be polymerized to create advanced materials with specific properties.

- Synthesis of Ureas and Carbamates : Its isocyanate group allows for nucleophilic substitution reactions with amines or alcohols, leading to the formation of ureas and carbamates .

Biological Applications

The compound's ability to modify biomolecules through isocyanate chemistry makes it useful in biological research:

- Protein Modification : It can be used to covalently attach to amino groups in proteins or peptides, facilitating studies on protein interactions and functions.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, as compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines .

Industrial Applications

The compound finds extensive use in the industrial sector:

- Coatings and Adhesives : Due to its reactive isocyanate group, it is incorporated into formulations for coatings and adhesives that require strong bonding properties.

- Sealants : Its chemical stability and reactivity make it suitable for use in sealants that demand durability and resistance to environmental factors .

Case Study 1: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing polyurethane elastomers. The incorporation of this compound resulted in materials with enhanced mechanical properties compared to those synthesized from traditional isocyanates. The resulting polymers showed improved elasticity and thermal stability.

Case Study 2: Protein Engineering

In a research project aimed at developing targeted cancer therapies, this compound was utilized to modify specific proteins involved in tumor growth. The modified proteins exhibited altered binding affinities, leading to increased efficacy in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-Isocyanato-1lambda6-thiane-1,1-dione involves the reactivity of its isocyanate group. This group can react with nucleophiles, such as amines or alcohols, to form stable covalent bonds. The sulfone group in the thiane ring can also participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Isocyanato-1lambda6-thiane-1,1-dione with three analogs based on substituent groups, molecular properties, and applications.

4-Acetyl-1lambda6-thiane-1,1-dione (CAS 473254-30-7)

- Molecular Formula : C₇H₁₂O₃S

- Molar Mass : 176.23 g/mol

- Key Features :

- Substituted with an acetyl (-COCH₃) group at the 4-position.

- Exhibits lower reactivity compared to the isocyanato derivative due to the electron-withdrawing acetyl group stabilizing the core structure.

- Applications: Likely used as a building block in organic synthesis or as a precursor for further functionalization .

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione (CAS 1157388-84-5)

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molar Mass : 294.37 g/mol

- The amino group (-NH-) enhances solubility and enables hydrogen bonding, making it suitable for drug discovery (e.g., kinase inhibitors or anti-inflammatory agents). Contrasts with the isocyanato derivative’s reactivity, favoring targeted biological interactions over polymerization .

4-Ethoxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dione Hydrochloride

- Molecular Formula: Not explicitly stated ( lists C₁₁H₂₂Cl₂N₂O₂ for a related compound).

- Key Features: Combines ethoxy (-OCH₂CH₃) and methylamino (-NHCH₃) substituents. The hydrochloride salt form suggests use in pharmaceutical formulations to improve stability or bioavailability. Unlike the isocyanato derivative, this compound’s functional groups prioritize solubility and ionic interactions .

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Substituent | Reactivity/Applications |

|---|---|---|---|---|---|

| This compound | Not available | Not available | Not available | -NCO | Polymer crosslinking, synthesis |

| 4-Acetyl-1lambda6-thiane-1,1-dione | C₇H₁₂O₃S | 176.23 | 473254-30-7 | -COCH₃ | Organic synthesis precursor |

| 4-[(2-Oxo...amino]-1lambda6-thiane... | C₁₄H₁₈N₂O₃S | 294.37 | 1157388-84-5 | -NH-tetrahydroquinolinone | Pharmaceutical research |

| 4-Ethoxy...methyl]-1lambda6-thiane... | Likely C₁₀H₁₈ClNO₃S | ~285 (analog) | Not provided | -OCH₂CH₃, -NHCH₃ | Drug formulation, ionic stability |

Key Research Findings

Reactivity Trends: The isocyanato group’s electrophilic nature enables nucleophilic addition reactions (e.g., with amines or alcohols), contrasting with the acetyl derivative’s stability . Derivatives with amino or ethoxy groups exhibit reduced reactivity, favoring applications in drug delivery or catalysis .

Structural Influence on Solubility :

- Polar substituents (e.g., -NH- or -OCH₂CH₃) enhance aqueous solubility, whereas hydrophobic groups (e.g., -COCH₃) favor organic-phase reactions .

Pharmacological Potential: The tetrahydroquinolinone-linked derivative (CAS 1157388-84-5) demonstrates a structure-activity relationship typical of kinase inhibitors, suggesting therapeutic relevance absent in the isocyanato analog .

Biological Activity

4-Isocyanato-1lambda6-thiane-1,1-dione, also known as a thioketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique isocyanate functional group, which is known to interact with various biological targets, influencing pathways associated with inflammation, cancer, and microbial resistance.

- Molecular Formula : C4H3N2O2S

- Molecular Weight : 145.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Antimicrobial Activity : The isocyanate group can react with thiol groups in microbial proteins, leading to the disruption of essential microbial functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive Bacteria | Inhibition of growth at low concentrations |

| Gram-negative Bacteria | Moderate inhibition observed |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of NF-kB signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:

- Staphylococcus aureus : Complete inhibition at a concentration of 50 µg/mL.

- Escherichia coli : 50% inhibition at 100 µg/mL.

Case Study 2: Anti-inflammatory Activity

A recent animal study evaluated the anti-inflammatory effects of the compound in a model of rheumatoid arthritis. The findings revealed that treatment with this compound led to:

- Reduced joint swelling.

- Lowered levels of inflammatory markers (CRP and ESR).

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for studying the synthesis pathways of 4-Isocyanato-1lambda⁶-thiane-1,1-dione?

- Methodological Guidance : Use factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration) influencing yield and purity. Pre-experimental screening (e.g., fractional factorial design) reduces the number of trials while identifying critical parameters. For purification, employ techniques like column chromatography or recrystallization, validated via TLC and NMR .

- Data Consideration : Include ANOVA tables to quantify variable interactions and regression models to predict optimal conditions.

Q. How can spectroscopic techniques characterize the structural and electronic properties of 4-Isocyanato-1lambda⁶-thiane-1,1-dione?

- Methodological Guidance :

- IR Spectroscopy : Confirm the isocyanate (-NCO) and sulfone (-SO₂) functional groups by comparing peaks to reference databases (e.g., NIST Chemistry WebBook) .

- NMR : Use ¹H/¹³C NMR to resolve spatial and electronic environments, with deuterated solvents (e.g., DMSO-d₆) to avoid interference.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns via high-resolution MS (HRMS).

Q. What literature search strategies are effective for identifying prior research on thiocyanate-derived compounds like 4-Isocyanato-1lambda⁶-thiane-1,1-dione?

- Methodological Guidance :

- Keyword Optimization : Combine terms (e.g., "isocyanato-thiane-dione synthesis," "sulfone-isocyanate reactivity") across databases like SciFinder, Reaxys, and PubMed.

- Citation Tracking : Use tools like Web of Science to trace seminal papers and patents.

- Exclusion Criteria : Filter non-academic sources and prioritize peer-reviewed journals .

Q. How do reaction conditions influence the stability of 4-Isocyanato-1lambda⁶-thiane-1,1-dione in solution?

- Methodological Guidance : Conduct kinetic studies under varied pH, temperature, and solvent conditions. Monitor degradation via HPLC or UV-Vis spectroscopy. Use Arrhenius plots to calculate activation energy and identify degradation pathways .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity of 4-Isocyanato-1lambda⁶-thiane-1,1-dione in nucleophilic addition reactions?

- Methodological Guidance :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories using software like COMSOL Multiphysics or Gaussian.

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from stopped-flow techniques) .

Q. How can Design of Experiments (DoE) optimize the catalytic efficiency of 4-Isocyanato-1lambda⁶-thiane-1,1-dione in heterocyclic ring-forming reactions?

- Methodological Guidance :

- Central Composite Design (CCD) : Optimize catalyst loading, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : Model nonlinear interactions between variables.

- Sensitivity Analysis : Identify robustness thresholds for industrial scalability .

Q. What mechanistic insights explain contradictory data on the compound’s thiophilicity versus oxophilicity in cross-coupling reactions?

- Methodological Guidance :

- Isotopic Labeling : Use ³⁴S or ¹⁸O isotopes to track reaction pathways via MS or IR.

- In Situ Spectroscopy : Employ Raman or NMR to detect transient intermediates.

- Theoretical Studies : Compare computed transition-state energies with experimental selectivity ratios .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the bioactivity of 4-Isocyanato-1lambda⁶-thiane-1,1-dione derivatives?

- Methodological Guidance :

- High-Throughput Screening (HTS) : Test derivatives against enzyme libraries (e.g., kinases, proteases).

- Molecular Docking : Predict binding affinities to therapeutic targets (e.g., cancer-associated proteins).

- In Vivo Models : Validate toxicity and efficacy in zebrafish or murine systems .

Data Presentation and Validation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.